molecular formula C5H4Cl2N2O B2564934 4,5-Dichloro-6-methoxypyrimidine CAS No. 1806367-42-9

4,5-Dichloro-6-methoxypyrimidine

Cat. No.: B2564934
CAS No.: 1806367-42-9
M. Wt: 179
InChI Key: IVUVTADPEPLFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-6-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4Cl2N2O. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Mechanism of Action

Target of Action

It’s known that pyrimidine derivatives, to which 4,5-dichloro-6-methoxypyrimidine belongs, have a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Mode of Action

Given the broad spectrum of activities associated with pyrimidine derivatives, it can be inferred that this compound likely interacts with its targets in a way that modulates their function, leading to the observed pharmacological effects .

Biochemical Pathways

Considering the wide range of biological activities associated with pyrimidine derivatives, it’s plausible that this compound could impact multiple biochemical pathways .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic potential .

Result of Action

Given the broad spectrum of activities associated with pyrimidine derivatives, it can be inferred that this compound likely induces a variety of molecular and cellular changes corresponding to its pharmacological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under an inert atmosphere at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dichloro-6-methoxypyrimidine can be synthesized through several methods. One common approach involves the chlorination of 4,6-dihydroxy-5-methoxypyrimidine. The process typically includes the following steps :

    Chlorination Reaction: Malonic diester is used as a starting material, which undergoes chlorination to form 2-chloro-malonic diester.

    Methoxylation Reaction: The 2-chloro-malonic diester is then subjected to methoxylation to obtain 2-methoxy-malonic diester.

    Cyclization Reaction: The 2-methoxy-malonic diester undergoes cyclization to form 4,6-dihydroxy-5-methoxy pyrimidine disodium salt.

    Secondary Chlorination Reaction: Finally, the 4,6-dihydroxy-5-methoxy pyrimidine disodium salt is chlorinated to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes that are environmentally friendly and efficient. These methods reduce purification steps, minimize waste, and improve production efficiency .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-6-methoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-6-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

4,5-dichloro-6-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUVTADPEPLFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.